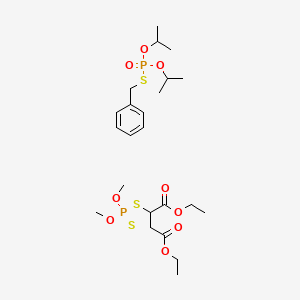
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group attached to a benzene ring, along with multiple substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- typically involves multiple steps. One common method includes the condensation of 2,4-diaminobenzenesulfonic acid with cyanuric chloride, followed by diazotization and coupling with 1-(2’,5’-dichloro-4’-sulfophenyl)-3-methyl-5-pyrazolone . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process includes steps such as condensation, diazotization, and coupling, followed by purification techniques like salting out, filtration, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group and other substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 4-methyl-: A simpler aromatic sulfonic acid with different substituents.
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: Another complex sulfonic acid derivative with similar structural features.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,5-dichloro-4-((2-(dibutylamino)-4-methyl-6-((2-(4-sulfophenyl)ethyl)amino)-5-pyrimidinyl)azo)- lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
72797-19-4 |
|---|---|
Fórmula molecular |
C27H34Cl2N6O6S2 |
Peso molecular |
673.6 g/mol |
Nombre IUPAC |
2,5-dichloro-4-[[2-(dibutylamino)-4-methyl-6-[2-(4-sulfophenyl)ethylamino]pyrimidin-5-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H34Cl2N6O6S2/c1-4-6-14-35(15-7-5-2)27-31-18(3)25(34-33-23-16-22(29)24(17-21(23)28)43(39,40)41)26(32-27)30-13-12-19-8-10-20(11-9-19)42(36,37)38/h8-11,16-17H,4-7,12-15H2,1-3H3,(H,30,31,32)(H,36,37,38)(H,39,40,41) |
Clave InChI |
YAGUHXZPUOGJBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=NC(=C(C(=N1)NCCC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)

![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)



